Estrone

Catalog No.
S527464
CAS No.
53-16-7
M.F
C18H22O2
M. Wt
270.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estrone

CAS Number

53-16-7

Product Name

Estrone

IUPAC Name

(13S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14?,15?,16?,18-/m0/s1

InChI Key

DNXHEGUUPJUMQT-CBZIJGRNSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O

Solubility

0.76 g/L at 20 ºC
1.11e-04 M
Slightly soluble in ethanol, ethyl ether, benzene; soluble in acetone, dioxane
One gram of estrone dissolves in 250 mL of 96% alcohol at 15 °C, in 50 mL of boiling alcohol; in 50 mL of acetone at 15 °C, in 110 mL chloroform at 15 °C, in 145 mL boiling benzene. Soluble in dioxane, pyridine, fixed alkali hydroxide solutions; slightly soluble in ether, vegetable oils.
In double-distilled water, 12.42 mg/L
Solubility in water (25 °C): 0.003 g/100 mL
0.03 mg/mL

Synonyms

Estrone, Estrone, (+-)-Isomer, Estrone, (8 alpha)-Isomer, Estrone, (9 beta)-Isomer, Estrovarin, Folliculin, Kestrone, Unigen, Wehgen

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O

Description

The exact mass of the compound Estrone is 270.16198 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.76 g/l at 20 ºc1.11e-04 mslightly soluble in ethanol, ethyl ether, benzene; soluble in acetone, dioxaneone gram of estrone dissolves in 250 ml of 96% alcohol at 15 °c, in 50 ml of boiling alcohol; in 50 ml of acetone at 15 °c, in 110 ml chloroform at 15 °c, in 145 ml boiling benzene. soluble in dioxane, pyridine, fixed alkali hydroxide solutions; slightly soluble in ether, vegetable oils.in double-distilled water, 12.42 mg/lsolubility in water (25 °c): 0.003 g/100 ml0.03 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757025. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - 17-Ketosteroids. It belongs to the ontological category of 3-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Measurement of Estrogen Levels

Estrone serves as a biomarker for overall estrogen activity in the body. Researchers can measure estrone levels in blood or urine samples to understand hormonal balance, particularly in studies related to:

  • Menopause: Estrone levels decline after menopause, and measuring these levels helps assess menopausal status and potential hormone replacement therapy needs [National Institutes of Health, ].
  • Reproductive Health: Estrone levels fluctuate throughout the menstrual cycle. Studying these fluctuations can provide insights into ovulation timing and fertility issues [National Institutes of Health, ].
  • Cancer Research: Estrogen can influence the growth of some cancers, particularly breast and endometrial cancers. Measuring estrone helps researchers understand how these cancers might respond to hormone manipulation therapies [National Cancer Institute, ].

Analytical Techniques

Modern research utilizes high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for accurate and sensitive measurement of estrone in biological samples [Thermo Fisher Scientific, ].

Understanding Estrogen Action

Estrone, though weaker than estradiol, can bind to estrogen receptors in various tissues. Studying its interactions helps researchers understand estrogen's role in:

  • Bone Health: Estrogen promotes bone formation and density. Research explores how estrone might contribute to bone health, particularly during menopause when estrogen levels decline [National Institutes of Health, ].
  • Cognitive Function: Estrogen has been linked to cognitive function and memory. Research investigates how estrone might influence these processes and potential therapies for neurodegenerative diseases [National Institutes of Health, ].
  • Cardiovascular Health: Estrogen's role in cardiovascular health is complex. Some studies suggest estrone might have protective effects, while others indicate potential risks. Research is ongoing to clarify this relationship [National Institutes of Health, ].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid
Solid white powder.

Color/Form

Small, white crystals, or white to creamy white, crystalline powder
Monoclinic orthorhombic crystals (alpha-form)
Crystals from acetone
Exists in three crystalline phases, one monoclinic, the other two orthorhombic

XLogP3

3.1

Exact Mass

270.16198

Boiling Point

445.2 °C

Density

1.236 g/cu cm at 25 °C

LogP

2.6
3.13 (LogP)
log Kow = 3.13
3.13

Odor

Odorless

Appearance

Solid powder

Melting Point

258-261 °C
260.2 °C
258-260°C
489.2°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2DI9HA706A

GHS Hazard Statements

Aggregated GHS information provided by 132 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (21.21%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20.45%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (20.45%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H350 (40.91%): May cause cancer [Danger Carcinogenicity];
H351 (56.06%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (78.79%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (20.45%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (35.61%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H412 (19.7%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For management of perimenopausal and postmenopausal symptoms.

Therapeutic Uses

Estrogens
Esterified Estrogens and Methyltestosterone Tablets H.S. and Esterified Estrogens and Methyltestosterone Tablets D.S. are indicated in the: Treatment of moderate to severe vasomotor symptoms associated with the menopause in those patients not improved by estrogens alone. (There is no evidence that estrogens are effective for nervous symptoms or depression without associated vasomotor symptoms, and they should not be used to treat such conditions.) /Included in US product label/
/Estrone is indicated as/ Hormone replacement therapy (HRT) for estrogen deficiency symptoms in peri- and post-menopausal women. Prevention of osteoporosis in post-menopausal women at high risk of future fractures who are intolerant of, or contraindicated for, other medicinal products approved for the prevention of osteoporosis.
Esterified estrogens /is indicated/ for replacement in female hypogonadism...
Esterified estorgens /is indicated/ for the management of of female castration or primary ovarian failure...
Esterified estrogens /is indicated/ for the palliative treatment of inoperable, advanced, metastatic carcinoma of the breast in appropriately selected men and postmenopausal women...
Esterified estrogens /is indicated / for the palliative treatment of advanced carcinoma of the prostate...
The common form of acne is a feature of puberty in both sexes, and androgens seem to be the essential factor, operating through stimulation of sebaceous glands. Treatment with estrogen is effective in both sexes by suppressing gonadotropins and gonadal androgen secretion, but its usefulness in the male is obviously limited. /Estrogen/
MEDICATION (VET): Estrogen.

Pharmacology

Estrone, a synthetically prepared or naturally occurring steroidal estrogen obtained from pregnant equine urine, is the primary circulating estrogen after menopause. Estrone is naturally derived from the peripheral conversion of androstenedione by an aromatase enzyme found in adipose tissues and is converted to estradiol in peripheral tissues. The estrogenic potency of estrone is one third that of estradiol. Estropipate is piperazine-stabilized estrone sulfate. Estrone, and estropipate are used to treat abnormalities related to gonadotropin hormone dysfunction, vasomotor symptoms, atrophic vaginitis, and vulvar atrophy associated with menopause, and for the prevention of osteoporosis due to estrogen deficiency.
Therapeutic Estrone is the synthetic form of a naturally occurring estrogen estrone. Estrone diffuses through the cell membrane and binds to and subsequently activates the nuclear estrogen receptor found in the reproductive tract, breast, pituitary, hypothalamus, liver, and bone. The activated hormone-receptor complex gets translocated to the nucleus where it binds to the estrogen response element on the DNA and promotes the transcription of target genes involved in the functioning of the female reproductive system and secondary sex characteristics. Estrone increases the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, as well as suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary.

MeSH Pharmacological Classification

Estrogens

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03C - Estrogens
G03CA - Natural and semisynthetic estrogens, plain
G03CA07 - Estrone
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03C - Estrogens
G03CC - Estrogens, combinations with other drugs
G03CC04 - Estrone

Mechanism of Action

Estrogens enter the cells of responsive tissues (e.g. female organs, breasts, hypothalamus, pituitary) where they interact with estrogen receptors. Hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells and bind to estrogen response elements (ERE) of genes. Binding to ERE alters the transcription rate of affected genes. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) release from the anterior pituitary.
Endogenous estrogens are largely responsible for the development and maintenance of the female reproductive system and secondary sexual characteristics. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites, estrone and estriol at the receptor level. ... Estrogens act through binding to nuclear receptors in estrogen-responsive tissues. To date, two estrogen receptors have been identified. These vary in proportion from tissue to tissue. Circulating estrogens modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), through a negative feedback mechanism. Estrogens act to reduce the elevated levels of these hormones seen in postmenopausal women.
Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/
Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/
Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/
Estrogens have a weak anabolic effect and may cause sodium retention with associated fluid retention and edema. Estrogens also affect bone by increasing calcium deposition and accelerating epiphyseal closure, following initial growth stimulation. /Estrogen General Statement/
Other effects of estrogens that may contribute to effects on cardiovascular risk indicators include reduction of insulin and blood glucose concentrations and direct effects on blood vessels. Estrogen receptors have been identified in the heart and coronary arteries, suggesting that estrogens may have specific effects on these tissues. /Estrogen General Statement/
At the cellular level, estrogens increase the cellular synthesis of DNA, RNA, and various proteins in responsive tissues. Estrogens reduce the release of gonadotropin-releasing hormone from the hypothalamus, leading to a reduction in release of follicle-stimulating hormone and luteinizing hormone from the pituitary. /Estrogens/

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Vapor Pressure

2.49X10-10 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

19973-76-3
53-16-7

Associated Chemicals

Estropipate;7280-37-7

Wikipedia

(13S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

Drug Warnings

ESTROGENS INCREASE THE RISK OF ENDOMETRIAL CANCER: Close clinical surveillance of all women taking estrogens is important. Adequate diagnostic measures, including endometrial sampling when indicated, should be undertaken to rule out malignancy in all cases of undiagnosed persistent or recurring abnormal vaginal bleeding. There is no evidence that the use of "natural" estrogens results in a different endometrial risk profile than synthetic estrogens at equivalent estrogen doses.
CARDIOVASCULAR AND OTHER RISKS: Estrogens with or without progestins should not be used for the prevention of cardiovascular disease or dementia. The estrogen alone substudy of the Women's Health Initiative (WHI) reported increased risks of stroke and deep vein thrombosis (DVT) in postmenopausal women (50 to 79 years of age) during 6.8 years and 7.1 years, respectively, of treatment with oral conjugated estrogens (CE 0.625 mg) alone per day, relative to placebo.
The Women's Health Initiative Memory Study (WHIMS), a substudy of WHI, reported increased risk of developing probable dementia in postmenopausal women 65 years of age or older during 4 years of treatment with oral conjugated estrogens plus medroxyprogesterone acetate relative to placebo. It is unknown whether this finding applies to younger postmenopausal women or to women taking estrogen alone therapy. Other doses of oral conjugated estrogens with medroxyprogesterone acetate, and other combinations and dosage forms of estrogens and progestins were not studied in the WHI clinical trials and, in the absence of comparable data, these risks should be assumed to be similar. Because of these risks, estrogens with or without progestins should be prescribed at the lowest effective doses and for the shortest duration consistent with treatment goals and risks for the individual woman.
Other doses of oral conjugated estrogens with medroxyprogesterone acetate, and other combinations and dosage forms of estrogens and progestins were not studied in the WHI clinical trials and, in the absence of comparable data, these risks should be assumed to be similar. Because of these risks, estrogens with or without progestins should be prescribed at the lowest effective doses and for the shortest duration consistent with treatment goals and risks for the individual woman.
For more Drug Warnings (Complete) data for ESTRONE (45 total), please visit the HSDB record page.

Biological Half Life

19 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C18 steroids (estrogens) and derivatives [ST0201]
Pharmaceuticals

Methods of Manufacturing

... From mexican yam (Dioscorea Mexicana) ... via 16-dehydropregnenolone acetate ... side chain at position-17 ... degraded by ... forming 2-oxime and then ... Beckmann rearrangement with p-acetamidobenzenesulfonyl chloride to 17-acetamido ... which ... with ... sulfuric ... forms enamine acetate ... hydrolyzed to ... estrone.
Isolated from pregnant human urine, synthesis from ergosterol.
Occurs in pregnancy urine on women and mares, in follicular liquor of many animals, in human placenta, in urine of bulls and stallions, in palm-kernel oil. Isoln: Butenandt, Naturwiss. 17, 879 (1929); Doisy et al., Am. J. Physiol. 90, 329 (1929).
Also isolated from moghat roots (Glossostemon Bruguieri) and date palm pollen grains (Phoenix Dactylifera): Amin et al., Phytochemistry 8, 295 (1969).
Estrone is synthesized from androstenolone, which is first hydrogenated with palladium charcoal to give epiandro sterone...

General Manufacturing Information

Estra-1,3,5(10)-trien-17-one, 3-hydroxy-: ACTIVE
... Estrogenic activity of 0.1 ug of crystalline estrone constitutes the international unit of estrogenic activity.
Aqueous mixture of water-insoluble estrone and water-soluble potassium salt of the sulfate ester ... Claimed ... more prompt effect than insoluble estrone suspensions. Potency of most oral mixtures is expressed in terms of their estrone sodium sulfate content.
U.S. pats. 1,967,350, 1,967,351 (1934 both to St. Louis University); Fr. pat. 1,305,992 (1962 to Roussel-Uclaf)

Analytic Laboratory Methods

DETERMINATION OF ESTRONE AS SODIUM ESTRONE SULFATE /& AS ESTRONE BY SPECTROPHOTOMETRY/.
STEROLS WERE IDENTIFIED IN DATE PALM POLLEN OF PHOENIX DACTYLLIFERA. ESTERONE WAS IDENTIFIED BY TLC.
Determination of estrone by using liquid chromatography equipped with a 280 nm detector. The flow rate is about 1 ml/min.
Sample matrix: Aqueous suspensions. Sample preparation: Dissolve (acetone); filter; derivative (dansyl). Assay procedure: Fluorimetry at 502 nm. Limit of detection: 0.5 ug/ml. /From table/
For more Analytic Laboratory Methods (Complete) data for ESTRONE (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

An estrone test system is a device intended to measure estrone, an estrogenic steroid, in plasma. Estrone measurements are used in the diagnosis and treatment of numerous disorders, including infertility, amenorrhea, differentiation of primary and secondary ovarian malfunction, estrogen secreting testicular and ovarian tumors, and precocious puberty in females.
As estrogens (total, in pregnancy) test system is a device intended to measure total estrogens in plasma, serum, and urine during pregnancy. The device primarily measures estrone plus estradiol. Measurements of total estrogens are used to aid in the diagnosis and treatment of fetoplacental distress in certain cases of high-risk pregnancy.
As estrogens (total, nonpregnancy) test system is a device intended to measure the level of estrogens (total estrone, estradiol, and estriol) in plasma, serum, and urine of males and nonpregnant females. Measurement of estrogens (total, nonpregnancy) is used in the diagnosis and treatment of numerous disorders, including infertility, amenorrhea (absence of menses) differentiation of primary and secondary ovarian malfunction, estrogen secreting testicular and ovarian tumors, and precocious puberty in females.
Sample matrix: Serum. Sample preparation: Extract. Assay procedure: TLC. Limit detection: 20 ng. /From table/
For more Clinical Laboratory Methods (Complete) data for ESTRONE (7 total), please visit the HSDB record page.

Storage Conditions

Store in the original package. Do not store above 25 °C.
Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Within the framework of experiments related to the association between dietary fiber and breast cancer an in vitro test system was used to study the binding of estrogens to various fibers (eg cholestyramin, lignin and cellulose) and fiber sources (eg wheat bran, cereals, seeds and legumes). Furthermore, the in vivo apparent digestibility of the different fiber sources was tested using a mobile nylon bag technique in intestine-cannulate pigs. Estradiol-(17) beta bound more strongly to the various fibers than did estrone, estriol or estrone-3-glucuronide. At increasing pH (greater than 7) binding of both estrone and estradiol-(17) beta to wheat bran decreased significantly. Cholestyramine and lignin bound almost all estrogens present in the medium. Linseed (91%), oats (83%), barley chaff (88%) and wheat bran (82%) are other excellent binders of estradiol-(17) beta. Corn rye and white wheat flour showed lower binding capacity with a relatively low affinity. Cereals with the highest percentage of lignin in the fiber (greater than 3%) were also the fiber sources with the lowest apparent digestibility. Estrogens bound with the highest affinity (relative to bovine serum albumin) to these fiber sources. Together with wheat bran and lignin, oats, linseed and soybean seem to be products with good perspectives for in vivo evaluation of the lowering effect of dietary fiber on estrogen exposure of estrogen sensitive tissues.
Estrogens may interfere with the effects of bromocriptine; dosage adjustment may be necessary. /Estrogens/
Concurrent use with estrogens may increase calcium absorption and exacerbate nephrolithiasis in susceptible individuals; this can be used to therapeutic advantage to increase bone mass. /Estrogens/
Concurrent use /of glucocorticoid corticosteroids/ with estrogens may alter the metabolism and protein binding of the glucocorticoids, leading to decreased clearance, increased elimination half-life, and increased therapeutic and toxic effects of the glucocorticoids; glucocorticoid dosage adjustment may be required during and following concurrent use. /Estrogens/
For more Interactions (Complete) data for ESTRONE (14 total), please visit the HSDB record page.

Stability Shelf Life

Stable in air.

Dates

Modify: 2023-08-15
1: Remesar X, Fernández-López JA, Alemany M. Oleoyl-estrone. Med Res Rev. 2012 Nov;32(6):1263-91. doi: 10.1002/med.20240. Epub 2011 Feb 1. Review. PubMed PMID:   21287573.

Explore Compound Types